molecular formula C5H10O4 B576053 Pent-4-ene-1,1,2,4-tetrol CAS No. 165314-42-1

Pent-4-ene-1,1,2,4-tetrol

Cat. No.: B576053
CAS No.: 165314-42-1
M. Wt: 134.131
InChI Key: XDPRRGRBPQPPJV-UHFFFAOYSA-N
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Description

Pent-4-ene-1,1,2,4-tetrol is an aliphatic polyol characterized by four hydroxyl (-OH) groups and a terminal alkene moiety at position 4. Its molecular formula is inferred as C₅H₁₀O₄, with hydroxyls located at carbons 1, 1, 2, and 4, and a double bond between carbons 4 and 5. Polyols like this are often utilized in cyclization reactions, hydrogen-bond-driven self-assembly, or as precursors for functional materials .

Properties

CAS No.

165314-42-1

Molecular Formula

C5H10O4

Molecular Weight

134.131

IUPAC Name

pent-4-ene-1,1,2,4-tetrol

InChI

InChI=1S/C5H10O4/c1-3(6)2-4(7)5(8)9/h4-9H,1-2H2

InChI Key

XDPRRGRBPQPPJV-UHFFFAOYSA-N

SMILES

C=C(CC(C(O)O)O)O

Synonyms

4-Pentene-1,1,2,4-tetrol (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Pent-4-ene-1,1,2,4-tetrol with three related compounds from the provided evidence, focusing on functional groups, reactivity, and applications.

Pent-4-ene-1,3-diol

  • Molecular Formula : C₅H₁₀O₂
  • Functional Groups : Two -OH groups (positions 1 and 3), one alkene (position 4).
  • Reactivity : Undergoes carbonylative double cyclization with [Fe(CO)₅] under flow conditions to form cyclic products (e.g., Scheme 6 and 7 in ). The reaction efficiency is attributed to the diol’s ability to coordinate with iron carbonyls, enabling CO insertion and cyclization .
  • Applications : Primarily used in catalytic synthesis of heterocycles or lactones.

Resveratrol (5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol)

  • Molecular Formula : C₁₄H₁₂O₃
  • Functional Groups : Two -OH groups (positions 1 and 3 on benzene), an ethenyl bridge, and aromaticity.
  • Reactivity: Exhibits antioxidant properties due to phenolic hydroxyls and conjugation. Stable in hydrophobic environments.
  • Applications : Pharmacological research (e.g., anti-aging, cardioprotection), food additives, and cosmetic formulations .
  • Comparison : Unlike the aliphatic tetrol, Resveratrol’s aromatic structure limits solubility in polar solvents. The tetrol’s multiple hydroxyls could offer superior hydrophilicity but lack the conjugated system for UV-driven applications.

1,1,3,4-Tetrachloro-4-methylpent-1-ene

  • Molecular Formula : C₆H₈Cl₄
  • Functional Groups : Four chlorine atoms, one alkene (position 1), and a methyl group.
  • Reactivity : Chlorine substituents create electrophilic sites, favoring substitution or elimination reactions. The alkene may undergo addition reactions.
  • Applications : Industrial intermediate for halogenated polymers or agrochemicals .
  • Comparison : The tetrol’s hydroxyls contrast sharply with this compound’s chlorinated structure. While the tetrol is hydrophilic and likely biocompatible, the chlorinated derivative is hydrophobic and toxic, suited for niche industrial uses.

Comparative Data Table

Compound Molecular Formula Functional Groups Key Reactivity Applications
This compound (inferred) C₅H₁₀O₄ 4 -OH, 1 alkene Potential cyclization, hydrogen bonding Synthetic intermediates, hydrophilic materials
Pent-4-ene-1,3-diol C₅H₁₀O₂ 2 -OH, 1 alkene Fe(CO)₅-mediated cyclization Catalytic synthesis of heterocycles
Resveratrol C₁₄H₁₂O₃ 2 -OH, ethenyl, aromatic Antioxidant activity, photostability Pharmaceuticals, nutraceuticals
1,1,3,4-Tetrachloro-4-methylpent-1-ene C₆H₈Cl₄ 4 Cl, 1 alkene, methyl Electrophilic substitution, halogenation Industrial chemicals, polymers

Key Research Findings and Implications

  • Reactivity Trends : The number and position of hydroxyls significantly influence reactivity. While pent-4-ene-1,3-diol’s two -OH groups facilitate cyclization with Fe(CO)₅ , the tetrol’s four -OH groups may introduce steric hindrance or competing coordination sites, necessitating optimized reaction conditions.
  • Industrial vs.

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